

Andamertinib: A Technical Overview of Preclinical Pharmacokinetics

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Compound of Interest

Compound Name: Andamertinib

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Introduction

Andamertinib (also known as PLB1004) is an orally bioavailable, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under development by Avistone Biotechnology.[1][2][3] It is designed to selectively target a range of EGFR mutations, including classical mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and particularly, exon 20 insertion mutations, which are notoriously resistant to earlier generation TKIs.[1][2][4] This document provides a comprehensive guide to the preclinical pharmacokinetic profile of **Andamertinib**, based on publicly available data.

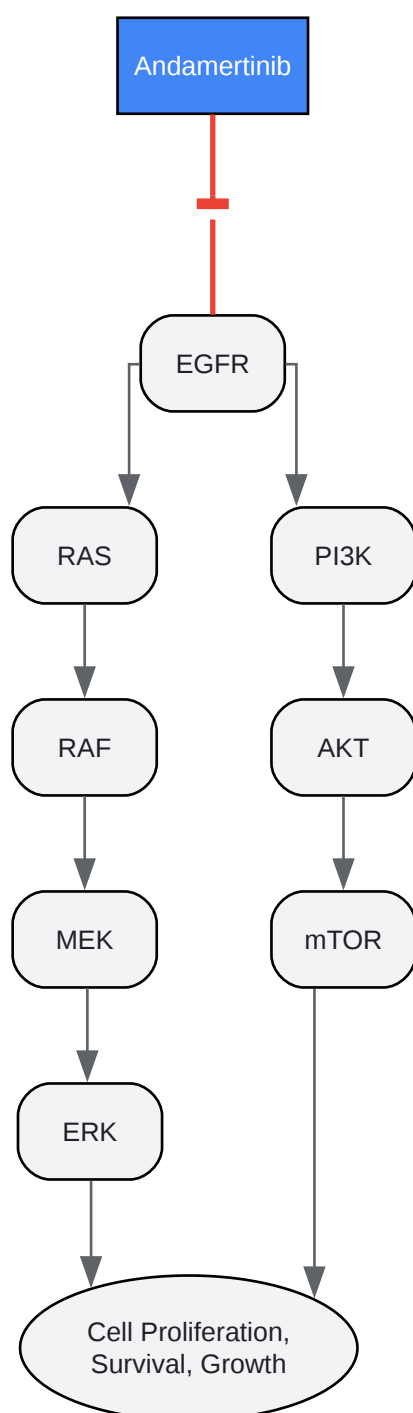
While specific quantitative data from preclinical animal studies remain proprietary to the manufacturer, this guide synthesizes available human pharmacokinetic data, outlines standard preclinical experimental methodologies, and details the compound's mechanism of action to provide a robust framework for researchers.

Mechanism of Action

Andamertinib functions by covalently binding to the ATP-binding site within the kinase domain of the EGFR. This irreversible inhibition blocks the downstream signaling cascades that are critical for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By halting these signals, **Andamertinib** induces apoptosis (programmed cell death) and curtails tumor growth in cancers driven by EGFR mutations.

Preclinical studies have highlighted its potent activity against various EGFR mutations with a high degree of selectivity over wild-type EGFR, as well as its ability to penetrate the blood-brain barrier.^{[1][2][4]}

EGFR Signaling Pathway Inhibition by Andamertinib



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Caption: **Andamertinib** irreversibly inhibits EGFR, blocking downstream signaling.

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for **Andamertinib** in animal models (e.g., mice, rats, dogs) are not extensively published. However, a human clinical study on [14C]PLB1004 provides significant insight into its absorption, distribution, metabolism, and excretion (ADME) profile.

Human Pharmacokinetic Data

A study involving six healthy Chinese male subjects administered a single 160 mg oral dose of [14C]PLB1004 yielded the following pharmacokinetic parameters.^{[5][6]} This data serves as a valuable reference point in the absence of specific preclinical reports.

Parameter	Value (Mean)	Unit
Tmax (Median)	4.17	hours
t _{1/2}	~54.3	hours
Total Excretion	95.01% of dose (over 264h)	%
- in Feces	84.71	%
- in Urine	10.30	%

Table 1: Human Pharmacokinetic Parameters of PLB1004 (**Andamertinib**)^{[5][6]}

Metabolism

In humans, **Andamertinib** is extensively metabolized.^{[5][6]} The primary metabolic pathways identified are:

- Oxidation
- Demethylation

- Dehydrogenation
- Cysteine Conjugation

Nine metabolites were identified, with M689 being the most prevalent in plasma, urine, and feces.[5] The parent drug, PLB1004, was also detected in all three matrices.[5]

Preclinical Experimental Protocols

While specific protocols for **Andamertinib** are not public, this section outlines standard methodologies for evaluating the preclinical pharmacokinetics of small-molecule TKIs.

Typical In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (C_{max}, T_{max}, AUC, half-life, bioavailability) of the drug in animal models.

Methodology:

- Animal Models: Typically involves rodent (e.g., Sprague-Dawley rats, CD-1 mice) and non-rodent (e.g., Beagle dogs) species.[7]
- Administration: The drug is administered via intravenous (IV) bolus and oral (PO) gavage to assess absolute bioavailability.[8] Dosing vehicles are selected based on the drug's solubility (e.g., solutions or suspensions in vehicles like 0.5% methylcellulose).[8]
- Sample Collection: Blood samples are collected serially at predetermined time points post-dosing from a suitable vessel (e.g., tail vein, jugular vein).[8] Plasma is separated by centrifugation.
- Bioanalysis: Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
- Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.[10]

Tissue Distribution Study

Objective: To understand the extent and rate of drug distribution into various tissues.

Methodology:

- Animal Model: Commonly conducted in rats.[8][11]
- Administration: A single dose of the drug (often radiolabeled) is administered (typically IV).[8]
- Sample Collection: At various time points, animals are euthanized, and key tissues (e.g., lung, liver, kidney, brain, spleen, tumor) are harvested.[8][11]
- Sample Processing: Tissues are weighed and homogenized.[8]
- Quantification: Drug concentrations in tissue homogenates are determined by LC-MS/MS or by measuring radioactivity.[8]

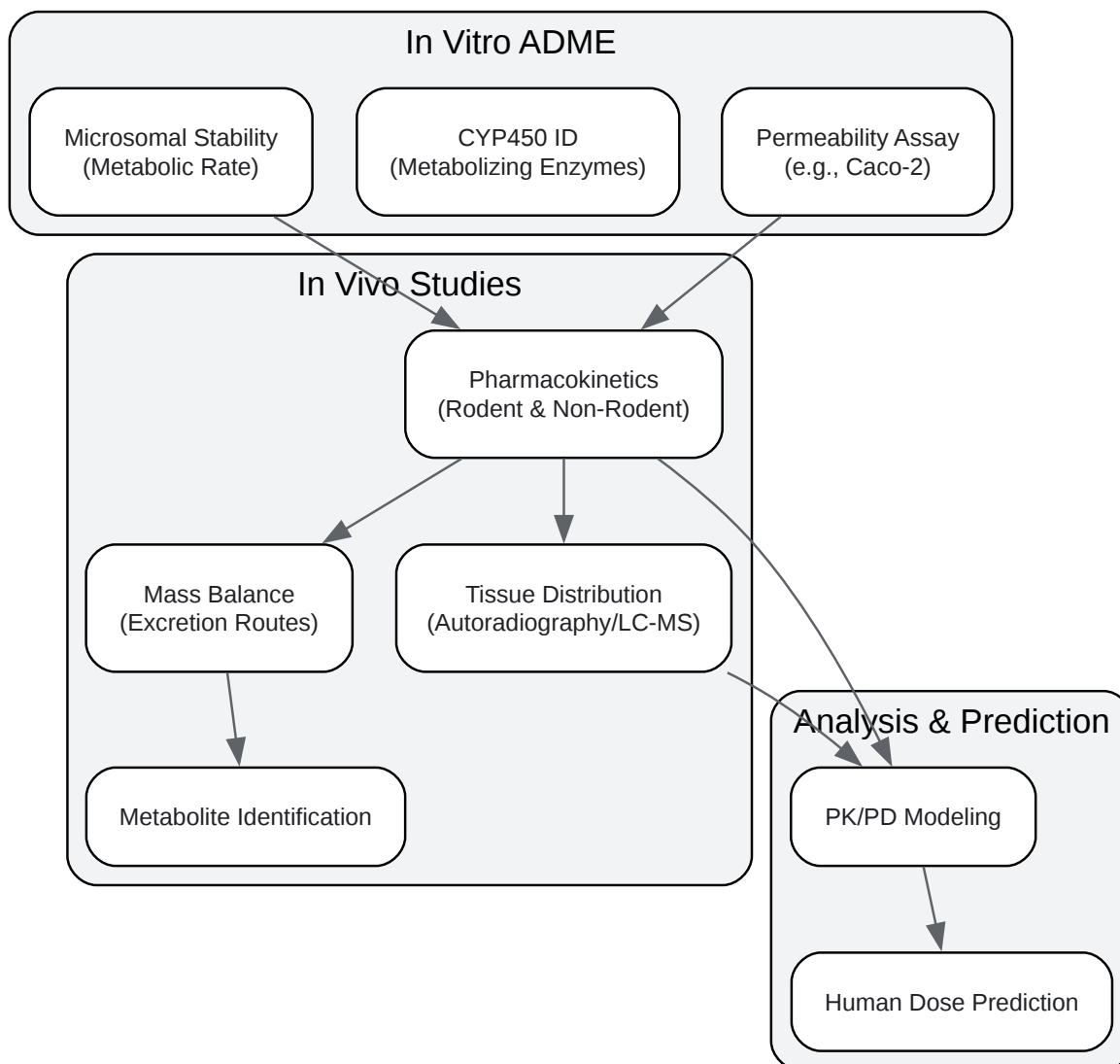
In Vivo Metabolism and Excretion Study

Objective: To identify major metabolites and primary routes of excretion.

Methodology:

- Animal Model: Often uses rats housed in metabolic cages to allow for separate collection of urine and feces.[12]
- Administration: A single oral dose of a radiolabeled version of the drug (e.g., [14C]-**Andamertinib**) is administered.
- Sample Collection: Urine and feces are collected at intervals over several days until most of the radioactivity is recovered.[12]
- Analysis: Total radioactivity in samples is measured. Metabolite profiling is performed using techniques like LC-MS/MS to identify the structures of metabolites.[12]

General Preclinical PK Workflow



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Caption: A typical workflow for preclinical pharmacokinetic evaluation.

Conclusion

Andamertinib (PLB1004) is a promising, orally administered, irreversible EGFR-TKI with potent activity against a spectrum of EGFR mutations, including challenging exon 20 insertions. While specific preclinical pharmacokinetic data in animal models are not publicly available, human clinical data indicate a half-life of approximately 54.3 hours and primary elimination via fecal excretion. The drug undergoes extensive metabolism through oxidation, demethylation,

and other pathways. Standard preclinical evaluation workflows provide a template for the types of studies that have likely been conducted to support its clinical development. The combination of its targeted mechanism of action and reported blood-brain barrier penetration suggests a favorable profile for treating EGFR-mutated non-small cell lung cancer.

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References

- 1. Avistone Announces Encouraging Results for Vebreltinib plus Andamertinib (PLB1004) in EGFR-mutated NSCLC with MET Amplification or Overexpression at ASCO Annual Meeting 2025 - BioSpace [biospace.com]
- 2. Science and Innovation-Beijing Avistone Biotechnology Co., Ltd. [en.avistonebio.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Andamertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Pharmacokinetics, mass balance, and metabolism of [14C]PLB1004, a selective and irreversible EGFR-TKI in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer [frontiersin.org]
- 12. Characterization of in vivo metabolites in rat urine following an oral dose of masitinib by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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